Cas no 2137831-93-5 (4-Oxazolemethanol, 2-(difluoromethyl)-)

4-Oxazolemethanol, 2-(difluoromethyl)- 化学的及び物理的性質
名前と識別子
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- 4-Oxazolemethanol, 2-(difluoromethyl)-
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- インチ: 1S/C5H5F2NO2/c6-4(7)5-8-3(1-9)2-10-5/h2,4,9H,1H2
- InChIKey: SONINUZCJVFOAZ-UHFFFAOYSA-N
- ほほえんだ: O1C=C(CO)N=C1C(F)F
4-Oxazolemethanol, 2-(difluoromethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-382159-5.0g |
[2-(difluoromethyl)-1,3-oxazol-4-yl]methanol |
2137831-93-5 | 5.0g |
$3065.0 | 2023-03-02 | ||
Enamine | EN300-382159-0.5g |
[2-(difluoromethyl)-1,3-oxazol-4-yl]methanol |
2137831-93-5 | 0.5g |
$1014.0 | 2023-03-02 | ||
Enamine | EN300-382159-10.0g |
[2-(difluoromethyl)-1,3-oxazol-4-yl]methanol |
2137831-93-5 | 10.0g |
$4545.0 | 2023-03-02 | ||
Enamine | EN300-382159-2.5g |
[2-(difluoromethyl)-1,3-oxazol-4-yl]methanol |
2137831-93-5 | 2.5g |
$2071.0 | 2023-03-02 | ||
Enamine | EN300-382159-1.0g |
[2-(difluoromethyl)-1,3-oxazol-4-yl]methanol |
2137831-93-5 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-382159-0.25g |
[2-(difluoromethyl)-1,3-oxazol-4-yl]methanol |
2137831-93-5 | 0.25g |
$972.0 | 2023-03-02 | ||
Enamine | EN300-382159-0.1g |
[2-(difluoromethyl)-1,3-oxazol-4-yl]methanol |
2137831-93-5 | 0.1g |
$930.0 | 2023-03-02 | ||
Enamine | EN300-382159-0.05g |
[2-(difluoromethyl)-1,3-oxazol-4-yl]methanol |
2137831-93-5 | 0.05g |
$888.0 | 2023-03-02 |
4-Oxazolemethanol, 2-(difluoromethyl)- 関連文献
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
4-Oxazolemethanol, 2-(difluoromethyl)-に関する追加情報
4-Oxazolemethanol, 2-(difluoromethyl)- (CAS No. 2137831-93-5): An Emerging Compound in Pharmaceutical Research
4-Oxazolemethanol, 2-(difluoromethyl)- (CAS No. 2137831-93-5) is a novel compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. This compound belongs to the class of oxazoles, which are known for their diverse biological activities and structural versatility. The presence of a difluoromethyl group in its structure adds an additional layer of complexity and functionality, making it a promising candidate for various medicinal applications.
The chemical structure of 4-Oxazolemethanol, 2-(difluoromethyl)- is characterized by a five-membered oxazole ring with a methanol group at the 4-position and a difluoromethyl group at the 2-position. The difluoromethyl group is particularly noteworthy as it can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for drug development.
Recent studies have explored the potential of 4-Oxazolemethanol, 2-(difluoromethyl)- in various therapeutic areas. One of the most promising applications is in the treatment of neurodegenerative diseases. Research has shown that this compound exhibits neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 4-Oxazolemethanol, 2-(difluoromethyl)- can effectively inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease.
In addition to its neuroprotective properties, 4-Oxazolemethanol, 2-(difluoromethyl)- has also shown promise in cancer research. Preclinical studies have indicated that this compound can selectively target cancer cells by interfering with specific cellular processes. For example, a study published in Cancer Research found that 4-Oxazolemethanol, 2-(difluoromethyl)- can induce apoptosis in breast cancer cells by disrupting the balance of pro-apoptotic and anti-apoptotic proteins.
The pharmacokinetic properties of 4-Oxazolemethanol, 2-(difluoromethyl)- have been extensively studied to evaluate its suitability as a drug candidate. Results from these studies have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its high lipophilicity and low molecular weight contribute to its good oral bioavailability and tissue penetration, making it an attractive candidate for further development.
To further enhance its therapeutic potential, researchers are exploring various prodrug strategies to improve the delivery and efficacy of 4-Oxazolemethanol, 2-(difluoromethyl)-. Prodrugs are biologically inactive derivatives that are converted into their active form through metabolic processes within the body. By designing prodrugs with optimized pharmacokinetic properties, scientists aim to achieve better therapeutic outcomes with reduced side effects.
Clinical trials are currently underway to evaluate the safety and efficacy of 4-Oxazolemethanol, 2-(difluoromethyl)- in human subjects. Early results from phase I trials have been encouraging, with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.
In conclusion, 4-Oxazolemethanol, 2-(difluoromethyl)- (CAS No. 2137831-93-5) represents a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing medical treatments for various diseases.
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